8-Methoxy-2-methyl-5-nitroquinoline
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Overview
Description
8-Methoxy-2-methyl-5-nitroquinoline is a chemical compound with the molecular formula C11H10N2O3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2-methyl-5-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . It has a methoxy group (-OCH3) attached to the 8th carbon, a methyl group (-CH3) attached to the 2nd carbon, and a nitro group (-NO2) attached to the 5th carbon .Physical And Chemical Properties Analysis
8-Methoxy-2-methyl-5-nitroquinoline is a solid substance . It has a molecular weight of 218.21 g/mol . The compound is stored at refrigerator temperatures and shipped at room temperature .Scientific Research Applications
- Quinoline derivatives, including 8-Methoxy-2-methyl-5-nitroquinoline, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth .
- Quinolines possess antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. 8-Methoxy-2-methyl-5-nitroquinoline may contribute to this protective effect .
- Inflammation is a key factor in various diseases. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory properties .
- Quinolines have a long history in antimalarial drug development. Researchers have explored their efficacy against Plasmodium parasites, which cause malaria .
- The ongoing COVID-19 pandemic has prompted investigations into potential antiviral agents. Quinolines, including our compound, have been studied for their inhibitory effects against SARS-CoV-2 .
- Tuberculosis remains a global health challenge. Quinoline derivatives have been evaluated for their antitubercular activity .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimalarial Potential
Anti-SARS-CoV-2 Activity
Antituberculosis Properties
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity . They have been found to be effective against drug-sensitive and drug-resistant strains of Plasmodium falciparum . Therefore, it’s plausible that 8-Methoxy-2-methyl-5-nitroquinoline may also target the Plasmodium species, the parasites responsible for malaria.
Mode of Action
Based on the properties of related compounds, it can be inferred that it might interact with its targets by inhibiting essential biochemical processes, thereby exerting its antimalarial effects .
Biochemical Pathways
Related compounds have been found to interfere with the life cycle of thePlasmodium species, disrupting their ability to infect and multiply within the host .
Result of Action
Based on the effects of related compounds, it can be inferred that it might inhibit the growth and multiplication ofPlasmodium species, thereby exerting its antimalarial effects .
properties
IUPAC Name |
8-methoxy-2-methyl-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYICLJOTYWVFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-methyl-5-nitroquinoline |
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